molecular formula C20H38N4O2 B14343424 Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate CAS No. 104361-85-5

Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate

Cat. No.: B14343424
CAS No.: 104361-85-5
M. Wt: 366.5 g/mol
InChI Key: JOFWOKTXDJLNBA-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method includes the reaction of β-enamine diketones with N-mono-substituted hydrazines, leading to the formation of pyrazole carboxylates . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate is unique due to its long pentadecyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

104361-85-5

Molecular Formula

C20H38N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

methyl 3-hydrazinyl-5-pentadecyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C20H38N4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20(25)26-2)19(22-21)24-23-17/h3-16,21H2,1-2H3,(H2,22,23,24)

InChI Key

JOFWOKTXDJLNBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=NN1)NN)C(=O)OC

Origin of Product

United States

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